5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole
Description
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-(2,3,4,5-tetrahydropyridin-6-yl)-1H-indole |
InChI |
InChI=1S/C13H14N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h4-6,8-9,15H,1-3,7H2 |
InChI Key |
XXVQPUHAFIFWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization remains the most widely employed strategy for constructing the fused indole-tetrahydropyridine scaffold. A key approach involves reductive amination of precursors such as 5-aminoindole derivatives with cyclic ketones. For example, 5-(3,4,5,6-tetrahydropyridin-2-yl)-1H-indole has been synthesized via a two-step process:
-
Condensation of 5-nitroindole with 2-piperidone under acidic conditions to form an imine intermediate.
-
Catalytic hydrogenation (H₂, Pd/C) to simultaneously reduce the nitro group and saturate the pyridine ring .
Yields for this method typically range from 65–78%, with optimization depending on solvent choice (e.g., ethanol vs. tetrahydrofuran) and hydrogen pressure (1–3 atm) .
Reductive Amination and Alkylation
Parallel synthesis techniques, as detailed in patent literature, enable modular assembly of substituted derivatives. A representative protocol involves:
-
Step 1 : Alkylation of 5-chloroindole with 1-bromo-4-fluorobenzene in the presence of cesium carbonate and a palladium catalyst to form 5-chloro-1-(4-fluorophenyl)-1H-indole .
-
Step 2 : Coupling with 1,2,3,6-tetrahydropyridine via Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos, achieving 72% yield .
This method’s versatility is highlighted in Table 1, which compares substituent effects on reaction efficiency:
| Substituent (R) | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-Fluoro | PdCl₂(PPh₃)₂ | 68 | 98 |
| 5-Methoxy | Pd(OAc)₂/Xantphos | 75 | 97 |
| 5-Chloro | Pd₂(dba)₃ | 72 | 96 |
Data adapted from USPTO Patent US4278677A and PMC studies .
Catalytic Hydrogenation of Pyridine Precursors
Partial hydrogenation of pyridine rings offers a stereocontrolled route to tetrahydropyridinyl indoles. For instance, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is synthesized via hydrogenation of 3-pyridin-4-yl-1H-indole using platinum oxide (PtO₂) in acetic acid . Key parameters include:
-
Pressure : 50–60 psi H₂
-
Temperature : 25–30°C
-
Duration : 12–24 hours
This method avoids over-reduction to piperidine derivatives but requires careful monitoring to prevent dehalogenation in halogen-substituted indoles .
Fischer Indole Synthesis
The Fischer indole synthesis, leveraging arylhydrazines and cyclic ketones, provides a robust pathway. A 2022 study demonstrated:
-
Preparation of 4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine by reacting phenylhydrazine with 4-piperidone hydrochloride under acidic conditions (HCl, ethanol) .
-
Subsequent alkylation with propyl iodide in dimethylformamide (DMF) at 70°C for 24 hours .
This method achieves 77–85% yields but faces challenges in regioselectivity when using substituted hydrazines .
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. For example:
-
Suzuki-Miyaura coupling of 5-bromo-1H-indole with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
-
Sonogashira coupling to introduce alkynyl substituents, though this requires protecting group strategies to prevent side reactions .
Comparative Analysis of Synthetic Routes
Table 2 evaluates the efficiency, scalability, and limitations of predominant methods:
| Method | Average Yield (%) | Scalability | Key Limitations |
|---|---|---|---|
| Cyclization | 70 | High | Limited to unsubstituted indoles |
| Reductive Amination | 75 | Moderate | Requires palladium catalysts |
| Fischer Indole | 80 | Low | Regioselectivity issues |
| Cross-Coupling | 65 | High | Cost of boronic acids |
Recent Advances and Optimization
Recent innovations focus on solvent-free conditions and green chemistry principles. A 2024 study achieved 89% yield using mechanochemical grinding of 5-nitroindole and 2-piperidone with NaBH₄ as a reductant, eliminating organic solvents. Additionally, flow chemistry systems have reduced reaction times from 24 hours to 2–3 hours by enhancing mass transfer during hydrogenation .
Impurity Profiling and Quality Control
Industrial-scale synthesis necessitates stringent control over byproducts such as:
HPLC-MS and NMR spectroscopy are critical for quantifying impurities below 0.1% thresholds, as mandated by ICH guidelines .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have indicated that compounds related to 5-(3,4,5,6-tetrahydropyridin-2-yl)-1H-indole exhibit potent antimycobacterial properties. For example, a series of indole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with Minimum Inhibitory Concentrations (MIC) as low as 18.2 µM for certain derivatives . This suggests that modifications on the indole structure can enhance activity against tuberculosis.
Neuropharmacology
The compound has been investigated for its neuropharmacological effects. Indoles have been shown to interact with serotonin receptors, which may influence mood and cognitive functions. Research indicates that derivatives of this compound could serve as potential treatments for neurological disorders by modulating serotonin signaling pathways .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Various studies have employed structure-activity relationship (SAR) analyses to identify key functional groups that enhance activity against specific targets.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods involving cyclization reactions between indole derivatives and tetrahydropyridine precursors. The chemical properties of this compound indicate moderate lipophilicity and good solubility in organic solvents, making it suitable for further derivatization and testing in biological assays .
Case Study: Antimycobacterial Derivative Development
In a study focusing on the development of new antimycobacterial agents, several indole derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. One derivative exhibited a MIC of 18.2 µM, demonstrating significant bacteriostatic effects over time . This case highlights the potential of indole-based compounds in combating resistant strains of tuberculosis.
Case Study: Neuropharmacological Evaluation
Another research effort explored the neuropharmacological properties of indole derivatives in animal models of depression and anxiety. The findings suggested that certain modifications to the indole structure could lead to compounds with enhanced efficacy in modulating serotonin levels, thus offering new avenues for treating mood disorders .
Mechanism of Action
The mechanism of action of 5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothesized Properties of Comparable Compounds
Key Differences and Implications
Indole vs. Ketone Functional Groups :
- The indole core in the target compound introduces aromaticity and an NH group, enabling hydrogen bonding and π-stacking interactions. This contrasts with the ketone-containing analogs, which lack aromaticity but feature carbonyl groups capable of dipole-dipole interactions or serving as electrophilic centers .
- Biological Relevance : Indole derivatives are frequently associated with neurotransmitter analogs (e.g., serotonin receptor ligands), whereas acetyl/propionyl-THP derivatives may serve as flavorants or synthetic intermediates .
THP Ring Flexibility :
- All three compounds share a partially saturated THP ring, but its attachment to indole vs. ketone alters steric and electronic profiles. The THP ring in the target compound may adopt conformations that optimize binding to hydrophobic pockets in proteins, whereas ketone substituents could restrict flexibility .
Conversely, the acetyl group’s smaller size may favor solubility in polar solvents .
Research Findings and Limitations
- Target Compound : Likely exhibits higher binding affinity to aromaticity-dependent targets (e.g., serotonin receptors) compared to ketone analogs.
- Ketone Analogs : May prioritize metabolic pathways involving carbonyl reduction or nucleophilic addition due to their reactive ketone groups .
Further studies are needed to validate these hypotheses, particularly comparative assays assessing solubility, receptor binding, and metabolic stability.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-(3,4,5,6-tetrahydropyridin-2-yl)-1H-indole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step sequences involving cyclization or condensation reactions. For example, a modified Fischer indole synthesis can be employed using substituted hydrazines and cyclic ketones. Evidence from Kondej et al. (2019) highlights that substituent positioning on the tetrahydropyridine ring significantly impacts reaction efficiency, with yields ranging from 34% to 92% depending on the protecting groups and catalysts used (e.g., Rhodium-catalyzed aromatic amino-Claisen rearrangement) . Purity optimization often involves preparative HPLC-MS or silica gel chromatography .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., characteristic indole NH signals at δ 10–12 ppm and tetrahydropyridine ring protons at δ 1.5–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for CHN at m/z 251.1) .
- Elemental analysis : Combustion analysis to validate empirical formulas (e.g., C: ±0.5% deviation from theoretical values) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay-specific conditions. To address this:
- Metabolic profiling : Use liver microsomes or cytochrome P450 assays to identify degradation pathways.
- Dose-response optimization : Adjust in vivo dosing regimens based on bioavailability studies (e.g., plasma half-life measurements via LC-MS/MS).
- Receptor binding assays : Compare affinity data across cell lines (e.g., HEK293 vs. primary neurons) to isolate assay artifacts .
Q. How does the substitution pattern on the tetrahydropyridine ring influence multi-target activity (e.g., GPCRs, kinases)?
- Methodological Answer : Substituents at the tetrahydropyridine nitrogen or indole C3/C5 positions modulate selectivity:
- GPCR binding : Methyl or aryl groups enhance affinity for serotonin (5-HT) and dopamine (D) receptors, as shown in Kondej et al. (2019), where 3-(1-arylmethyl) derivatives exhibited IC values <100 nM .
- Kinase inhibition : Bulky substituents (e.g., trifluoromethyl) at the indole C5 position improve selectivity for PKC isoforms, with IC values reduced by 10-fold compared to unsubstituted analogs .
Q. What computational tools are effective for predicting off-target interactions of this compound derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs/kinases. Focus on conserved residues (e.g., transmembrane helices 3/5/6 in 5-HT).
- QSAR models : Train regression models on datasets like ChEMBL to correlate substituent physicochemical properties (e.g., logP, polar surface area) with activity cliffs .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between cell-free and cell-based assays for this compound?
- Methodological Answer : Contradictions may stem from:
- Membrane permeability : Use Caco-2 assays or PAMPA to evaluate passive diffusion. Poor permeability in cell-based systems can mask true potency observed in cell-free assays.
- Redox interference : Measure ROS generation via DCFH-DA probes; indole derivatives often act as pro-oxidants in cellular contexts, artificially inflating cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
